molecular formula C15H17NO2S B3262039 Ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate CAS No. 350997-35-2

Ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No. B3262039
CAS RN: 350997-35-2
M. Wt: 275.4 g/mol
InChI Key: UFBPTRLHPVERBQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate is a chemical compound with the empirical formula C15H17NO2S . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17NO2S/c1-4-18-15(17)13-12(10(3)19-14(13)16)11-7-5-9(2)6-8-11/h5-8H,4,16H2,1-3H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate are not available, it’s important to note that similar compounds have been used in the synthesis of various heterocyclic compounds .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 275.37 . It is a powder at room temperature . Unfortunately, other specific physical and chemical properties like density, boiling point, and melting point are not available in the resources.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate, focusing on six unique fields:

Pharmaceutical Development

Ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate has shown potential in the development of new pharmaceutical compounds. Its unique thiophene structure can be modified to create derivatives with various biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties . Researchers are exploring its use as a scaffold for designing drugs that target specific enzymes or receptors involved in disease pathways.

Organic Synthesis

This compound is valuable in organic synthesis due to its versatile functional groups. It can be used as an intermediate in the synthesis of more complex molecules. The amino and ester groups allow for further chemical modifications, making it a useful building block in the creation of heterocyclic compounds, which are important in medicinal chemistry .

Material Science

In material science, Ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate is being investigated for its potential in creating novel materials. Its conjugated system can be utilized in the development of organic semiconductors and conductive polymers. These materials have applications in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Catalysis

The compound’s structure makes it a candidate for use in catalytic processes. It can act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of these processes. This is particularly useful in the synthesis of fine chemicals and pharmaceuticals, where precise control over reaction conditions is crucial .

Biological Research

Ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate is also used in biological research to study enzyme interactions and protein binding. Its ability to interact with biological macromolecules makes it a useful tool for probing the mechanisms of enzyme action and for developing enzyme inhibitors that can be used as therapeutic agents .

Environmental Science

In environmental science, this compound is being explored for its potential in pollution control and remediation. Its chemical properties allow it to interact with pollutants, potentially breaking them down into less harmful substances. Research is ongoing to determine its effectiveness in various environmental applications, such as water purification and soil decontamination .

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-4-18-15(17)13-12(10(3)19-14(13)16)11-7-5-9(2)6-8-11/h5-8H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBPTRLHPVERBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701171102
Record name Ethyl 2-amino-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701171102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

350997-35-2
Record name Ethyl 2-amino-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350997-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701171102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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